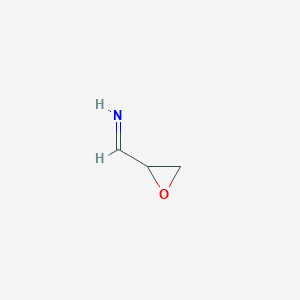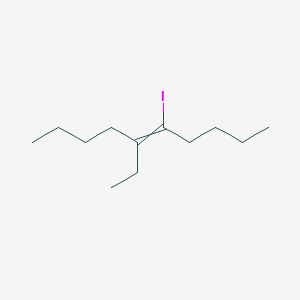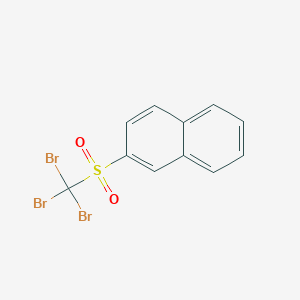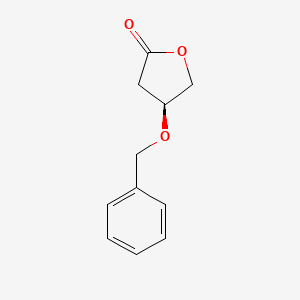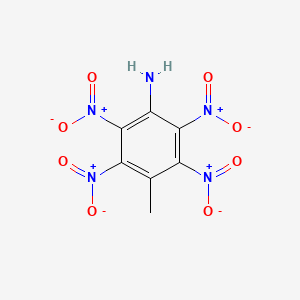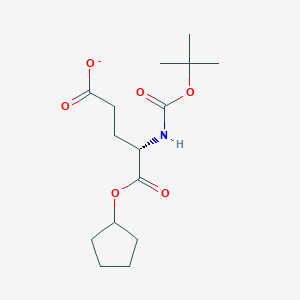
(2,6-Dimethylcyclohex-1-en-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylcyclohex-1-en-1-yl)methanol is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexene, featuring two methyl groups at positions 2 and 6, and a hydroxymethyl group at position 1
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylcyclohex-1-en-1-yl)methanol typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, cyclohexene, undergoes methylation to introduce methyl groups at the 2 and 6 positions.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the 1 position.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Common catalysts include transition metal complexes that facilitate the methylation and hydroxymethylation reactions under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: (2,6-Dimethylcyclohex-1-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a cyclohexane derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2,6-Dimethylcyclohex-1-en-1-yl)aldehyde or (2,6-Dimethylcyclohex-1-en-1-yl)carboxylic acid.
Reduction: Formation of (2,6-Dimethylcyclohexyl)methanol.
Substitution: Formation of various substituted cyclohexene derivatives.
科学的研究の応用
(2,6-Dimethylcyclohex-1-en-1-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (2,6-Dimethylcyclohex-1-en-1-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- (2,4-Dimethylcyclohex-1-en-1-yl)methanol
- (2,6,6-Trimethylcyclohex-1-en-1-yl)methanol
- (2,4,6-Trimethylcyclohex-1-en-1-yl)methanol
Comparison:
- Structural Differences: The position and number of methyl groups vary among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence of additional methyl groups can influence the reactivity and stability of the compounds.
- Applications: Each compound may have unique applications based on its specific properties and interactions with other molecules.
特性
CAS番号 |
85428-12-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
(2,6-dimethylcyclohexen-1-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-4-3-5-8(2)9(7)6-10/h7,10H,3-6H2,1-2H3 |
InChIキー |
KFWKFOKTQVUFJD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(=C1CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)
![3-[Benzyl(2-oxo-2-phenylethyl)amino]propanenitrile](/img/structure/B14424279.png)
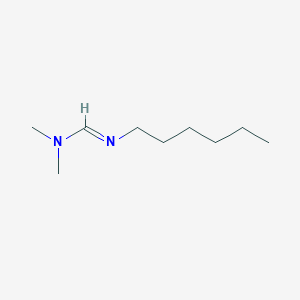
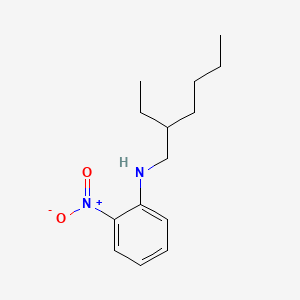
![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)
